2-Naphthyl trifluoromethanesulfonate

Description

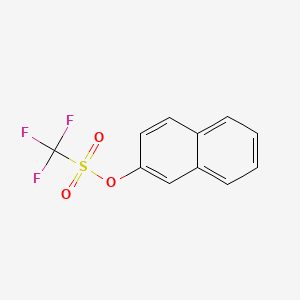

Structure

3D Structure

Properties

IUPAC Name |

naphthalen-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3S/c12-11(13,14)18(15,16)17-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWRQYBWVTXIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404111 | |

| Record name | 2-Naphthyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3857-83-8 | |

| Record name | 2-Naphthyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 2-Naphthyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Naphthyl trifluoromethanesulfonate, a critical intermediate in organic synthesis and drug development. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to support researchers in their laboratory endeavors.

Introduction

This compound, commonly referred to as 2-naphthyl triflate, is a versatile reagent widely employed in carbon-carbon bond formation and other coupling reactions.[1][2] Its utility stems from the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group, which facilitates a variety of transformations, including nucleophilic substitutions and cross-coupling reactions.[2] The synthesis of this compound from the readily available 2-naphthol is a fundamental transformation in organic chemistry, providing a gateway to a wide array of more complex molecules, including pharmaceutical intermediates.[2][3] 2-Naphthol itself is a key building block in the pharmaceutical industry, used in the synthesis of drugs with antibacterial, antifungal, and anti-inflammatory properties.[3]

The conversion of 2-naphthol to its corresponding triflate is typically achieved through reaction with trifluoromethanesulfonic anhydride (Tf₂O), a powerful electrophilic reagent.[4][5] This reaction is generally high-yielding and proceeds under mild conditions, making it an attractive method for activating the hydroxyl group of 2-naphthol for subsequent chemical modifications.

Reaction Overview

The synthesis of this compound from 2-naphthol is a straightforward triflation reaction. The hydroxyl group of 2-naphthol is deprotonated by a base, typically a non-nucleophilic amine such as pyridine, to form a naphthoxide intermediate. This intermediate then reacts with trifluoromethanesulfonic anhydride, displacing one of the triflate groups to yield the desired this compound and a triflate salt of the base.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound from 2-naphthol. Please note that yields can vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Naphthol | 1.0 equivalent | [6] |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | 1.1 - 2.2 equivalents | [6] |

| Base (e.g., Pyridine) | 1.5 - 3.0 equivalents | [6] |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | [6] |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | [6] |

| Reaction Time | ~16 hours (overnight) | [6] |

| Product Information | ||

| Product Name | This compound | [1][7] |

| Molecular Formula | C₁₁H₇F₃O₃S | [7][8] |

| Molecular Weight | 276.23 g/mol | [9] |

| Melting Point | 30-32 °C | [1] |

| Appearance | Solid | |

| Typical Yield | High (specific yields are often context-dependent in literature) |

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-naphthol.

Materials:

-

2-Naphthol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hexane

-

Silica gel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Syringes

-

Ice bath

-

Sintered glass funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-naphthol.

-

Solvent and Base Addition: Add anhydrous dichloromethane followed by anhydrous pyridine.

-

Cooling: Cool the resulting mixture to 0 °C using an ice bath.

-

Addition of Triflic Anhydride: Add trifluoromethanesulfonic anhydride dropwise via syringe over a period of 15 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight (approximately 16 hours).[6]

-

Work-up:

-

Add hexane to the reaction mixture.

-

Filter the mixture through a short plug of silica gel in a sintered glass funnel.

-

Wash the silica gel plug with a 1:1 mixture of hexane and dichloromethane.

-

Combine the filtrates.

-

-

Purification:

-

Concentrate the combined filtrates under reduced pressure using a rotary evaporator to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

-

Drying and Characterization: Dry the purified product under vacuum to remove any residual solvent. The final product, this compound, should be a solid. Characterize the product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry) to confirm its identity and purity.

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Safety Considerations

-

Trifluoromethanesulfonic anhydride is a corrosive and moisture-sensitive reagent that should be handled with care in a well-ventilated fume hood.[5]

-

Pyridine is a flammable and toxic liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this procedure.

This guide provides a comprehensive framework for the synthesis of this compound. By following the detailed protocols and considering the safety precautions, researchers can confidently prepare this valuable intermediate for their synthetic endeavors.

References

- 1. 2-NAPHTHYL TRIFLATE | 3857-83-8 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. TRIFLIC ANHYDRIDE (TAA) | Solvay [solvay.com]

- 5. Trifluoromethanesulfonic anhydride - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound 97 3857-83-8 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 2-Naphthyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Naphthyl trifluoromethanesulfonate, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Core Physical and Chemical Properties

This compound, also known as 2-naphthyl triflate, is an aryl triflate that serves as a powerful electrophilic reagent.[1][2] Its utility in forming carbon-carbon bonds makes it a valuable tool in the synthesis of complex organic molecules.[2] The trifluoromethanesulfonate group enhances its reactivity, enabling efficient chemical transformations.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇F₃O₃S | [2][3][4] |

| Molecular Weight | 276.23 g/mol | [1][2][5] |

| Appearance | White to almost white or orange powder/crystal | [2][3][6] |

| Melting Point | 30-32 °C (lit.) | [1][6][7] |

| Boiling Point | 87 °C at 0.2 mmHg (lit.) | [2][6][8] |

| Density | 1.493 ± 0.06 g/cm³ (Predicted) | [6][8][9] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][3][5] |

| CAS Number | 3857-83-8 | [1][2][3] |

| Purity | ≥ 95% (GC) to 97% | [1][2][10] |

| Storage | Store at room temperature, sealed in a dry environment. | [2][6][8] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in public literature. These properties are typically determined using standard analytical techniques as described below.

General Methodology for Physical Property Determination:

-

Melting Point: Determined using a calibrated melting point apparatus. A small sample of the crystalline solid is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is recorded.

-

Boiling Point: Measured under reduced pressure (vacuum) due to the high boiling point at atmospheric pressure, which could lead to decomposition. The temperature at which the vapor pressure of the liquid equals the applied pressure is recorded.

-

Density: For a solid, density can be determined by methods such as gas pycnometry, which measures the volume of the solid by displacement of a gas. The predicted value is likely derived from computational models.

-

Flash Point: Determined using a closed-cup flash-point tester. The sample is heated at a slow, constant rate, and an ignition source is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite.

Synthetic Workflow

While specific signaling pathways involving this compound are not documented, its role in chemical synthesis is well-established. The following diagram illustrates a general workflow for its synthesis from 2-Naphthol.

References

- 1. 2-萘基三氟甲磺酸酯 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 2-NAPHTHYL TRIFLATE price,buy 2-NAPHTHYL TRIFLATE - chemicalbook [chemicalbook.com]

- 7. This compound | CAS#:3857-83-8 | Chemsrc [chemsrc.com]

- 8. 2-NAPHTHYL TRIFLATE | 3857-83-8 [amp.chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound | 3857-83-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

In-Depth Technical Guide: 2-Naphthyl Trifluoromethanesulfonate

CAS Number: 3857-83-8

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-Naphthyl trifluoromethanesulfonate, a versatile and highly reactive reagent pivotal in modern organic synthesis. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and key applications, and includes visual representations of reaction pathways and workflows to support research and development endeavors.

Chemical and Physical Properties

This compound, also known as 2-naphthyl triflate, is a white to off-white crystalline solid.[1][2] The triflate group is an excellent leaving group, making this compound a highly effective electrophile in a variety of cross-coupling reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3857-83-8 | [1][2][3] |

| Molecular Formula | C₁₁H₇F₃O₃S | [1][3][4] |

| Molecular Weight | 276.23 g/mol | [1][3][4] |

| Melting Point | 30-32 °C | [1][5][6] |

| Boiling Point | 87 °C at 0.2 mmHg | [1][7] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Solubility | Soluble in polar organic solvents | [2] |

Table 2: Spectroscopic Data of this compound

| Spectrum | Data |

| ¹H NMR (CDCl₃) | Data not explicitly found in search results, but would be expected in the aromatic region (approx. 7.2-8.0 ppm). |

| ¹³C NMR (CDCl₃) | Data not explicitly found in search results, but would show signals for the naphthalene core and the trifluoromethyl group. |

Synthesis of this compound

The most common method for the synthesis of this compound involves the reaction of 2-naphthol with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl), in the presence of a base.

Experimental Protocol: Synthesis from 2-Naphthol and Trifluoromethanesulfonic Anhydride

Objective: To synthesize this compound from 2-naphthol.

Materials:

-

2-Naphthol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 eq) to the stirred solution.

-

To this mixture, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via a syringe, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

References

A Technical Guide to 2-Naphthyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-Naphthyl trifluoromethanesulfonate, a versatile reagent in organic synthesis. It details its chemical properties, a representative experimental protocol for its application in cross-coupling reactions, and a visual representation of the reaction workflow.

Core Chemical Properties

This compound, also known as 2-naphthyl triflate, is an important synthetic intermediate.[1][2] Its triflate group is an excellent leaving group, making it a highly reactive electrophile for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions.[1][3][4]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 276.23 g/mol | [1][5][6] |

| Molecular Formula | C₁₁H₇F₃O₃S | [1][5] |

| CAS Number | 3857-83-8 | [1][6] |

| Melting Point | 30-32 °C | [2][7] |

| Boiling Point | 87 °C at 0.2 mmHg | [1][2] |

| Appearance | White to almost white powder or crystal | [1] |

Application in Suzuki-Miyaura Cross-Coupling: An Experimental Protocol

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as the electrophilic partner. This reaction is a powerful method for the formation of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Objective: To synthesize 2-phenylnaphthalene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and phenylboronic acid.

Materials:

-

This compound (1.0 mmol, 276.23 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 21.0 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

-

1,4-Dioxane (5 mL)

-

Deionized water (1 mL)

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an argon atmosphere, add palladium(II) acetate (4.5 mg) and triphenylphosphine (21.0 mg) to 1,4-dioxane (2 mL). Stir the mixture at room temperature for 15 minutes to form the active palladium(0) catalyst complex.

-

Reactant Addition: To the catalyst mixture, add this compound (276.23 mg), phenylboronic acid (146.3 mg), and potassium carbonate (276.4 mg).

-

Solvent Addition: Add the remaining 1,4-dioxane (3 mL) and deionized water (1 mL) to the reaction flask.

-

Reaction Execution: Equip the Schlenk flask with a condenser and heat the reaction mixture to 80 °C with vigorous stirring under the argon atmosphere.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-phenylnaphthalene.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Experimental Workflow

The logical flow of the Suzuki-Miyaura cross-coupling reaction protocol can be visualized as a directed graph.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-NAPHTHYL TRIFLATE | 3857-83-8 [chemicalbook.com]

- 3. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. This compound | CAS#:3857-83-8 | Chemsrc [chemsrc.com]

A Technical Guide to 2-Naphthyl Trifluoromethanesulfonate: Properties and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

2-Naphthyl trifluoromethanesulfonate, also known as 2-naphthyl triflate, is a versatile reagent in organic synthesis, valued for its role as a reactive intermediate in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth look at its key physical properties and the experimental methodologies used to determine them, as well as its application in common synthetic pathways.

Physical Properties

The melting and boiling points are critical physical constants for the identification and purity assessment of this compound. Below is a summary of its reported values.

| Property | Value | Conditions |

| Melting Point | 30-32 °C[1][2][3][4][5] | |

| 32 °C[6] | ||

| Boiling Point | 87 °C[3][4][6] | at 0.2 mmHg |

| 343.8 °C[5] | at 760 mmHg |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental in a laboratory setting. The following are generalized protocols for these measurements.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by heating a small sample in a capillary tube.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.[7]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[3]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If using a Thiele tube, attach the capillary tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[7] Immerse the setup in an oil bath within the Thiele tube.[7]

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute as the temperature approaches the expected melting point.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[4] A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination (Micro Boiling Point Method)

For small quantities of liquid or for determining boiling points at reduced pressure, the micro boiling point method is often employed.

Apparatus:

-

Small test tube or fusion tube[6]

-

Capillary tube (sealed at one end)[6]

-

Heating apparatus (e.g., Thiele tube with oil bath or an aluminum block)[6]

-

Thermometer[6]

Procedure:

-

Place a small amount of liquid this compound into the fusion tube.

-

Invert a capillary tube (sealed end up) and place it inside the fusion tube containing the liquid.[6]

-

Attach the fusion tube to a thermometer and place the assembly in a heating bath.[6]

-

Heat the apparatus gently.[1] As the liquid heats, air trapped in the capillary tube will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[6]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the liquid at that pressure.[8]

Applications in Synthetic Chemistry: Suzuki-Miyaura Coupling

This compound is an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful method for forming biaryl compounds.

Below is a diagram illustrating the generalized workflow of a Suzuki-Miyaura coupling reaction using an aryl triflate like this compound.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

2-Naphthyl Trifluoromethanesulfonate: A Technical Guide to Its Solubility and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Naphthyl trifluoromethanesulfonate, with a core focus on its solubility characteristics as inferred from its wide-ranging applications in organic synthesis. Due to the scarcity of published quantitative solubility data, this guide emphasizes qualitative solubility in various organic solvents, supported by a review of common experimental protocols where it is employed as a key reagent.

Physicochemical Properties

This compound, also known as 2-naphthyl triflate, is a solid organic compound with the following key physical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₇F₃O₃S | [1][2] |

| Molecular Weight | 276.23 g/mol | [1][2] |

| Melting Point | 30-32 °C | [1] |

| Boiling Point | 87 °C at 0.2 mmHg | [2] |

| Appearance | White to off-white solid | [2] |

Solubility Profile

Based on a review of numerous synthetic protocols, the following table summarizes the qualitative solubility of this compound.

| Solvent | Qualitative Solubility | Common Applications |

| Toluene | Soluble | Heck Reaction, Buchwald-Hartwig Amination |

| Tetrahydrofuran (THF) | Soluble | Sonogashira Coupling, Suzuki-Miyaura Coupling |

| Dimethylformamide (DMF) | Soluble | Sonogashira Coupling, Suzuki-Miyaura Coupling |

| Acetonitrile | Soluble | Heck Reaction |

| Dichloromethane | Soluble | Catalyst Preparation/Pre-mixing |

| Diethyl Ether | Soluble | Workup and Extraction |

| Ethyl Acetate | Soluble | Workup and Extraction |

Note: While the compound is used in aqueous workups, its solubility in water is expected to be low, consistent with its nonpolar aromatic structure.

Experimental Protocols

General Protocol for Determining Solubility

While a specific, validated protocol for determining the solubility of this compound is not published, a general gravimetric method can be employed. This method involves preparing a saturated solution of the compound in a chosen solvent at a specific temperature and then determining the concentration of the dissolved solid.

Materials:

-

This compound

-

Selected solvent of interest

-

Scintillation vials or other suitable sealed containers

-

Constant temperature bath (e.g., shaker incubator)

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the same temperature to let undissolved solids settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and pass it through a syringe filter to remove any suspended particles.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is completely removed, weigh the dish or vial containing the solid residue.

-

Calculate the solubility in grams per 100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

Synthesis of this compound

This compound is typically synthesized from 2-naphthol and trifluoromethanesulfonic anhydride in the presence of a base.

Materials:

-

2-Naphthol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Anhydrous dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath

-

Standard glassware for workup (separatory funnel, beakers, etc.)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add trifluoromethanesulfonic anhydride dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl).

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure this compound.

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis of this compound.

Caption: General Workflow of a Heck Reaction using this compound.

References

2-Naphthyl Trifluoromethanesulfonate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Naphthyl trifluoromethanesulfonate (also known as 2-naphthyl triflate). Understanding the stability profile of this versatile reagent is critical for its effective use in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. This document summarizes key stability data, outlines potential degradation pathways, and provides general protocols for stability assessment.

Core Stability Profile

This compound is generally considered a stable compound under standard laboratory conditions.[1][2] It is a white to almost white crystalline solid with a melting point of 30-32 °C.[1][3][4][5] While noted for its stability, particularly in comparison to its aliphatic counterparts, its reactivity as a potent electrophile necessitates careful handling and storage to prevent degradation.[1] The triflate group is an excellent leaving group, which makes the molecule susceptible to nucleophilic attack, most notably hydrolysis.[6]

General Stability

| Parameter | Observation | References |

| Chemical Stability | Stable under standard ambient conditions (room temperature). | [2] |

| Reactivity | The trifluoromethanesulfonate group enhances reactivity in nucleophilic substitutions and coupling reactions. | [1] |

| Incompatibilities | Strong bases and strong oxidizing agents. |

Degradation Pathways

The primary degradation pathway of concern for this compound is hydrolysis, which would yield 2-naphthol and trifluoromethanesulfonic acid. This reaction is catalyzed by the presence of nucleophiles, particularly hydroxide ions, and is therefore more prevalent under basic conditions.

Thermal and photodegradation are also potential, though less characterized, degradation routes. High temperatures could lead to the decomposition of the molecule, potentially yielding naphthalene and other byproducts. Exposure to UV or high-energy visible light could also induce degradation, a factor to consider for photosensitive applications.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from safety data sheets and product information.

| Storage Parameter | Recommendation | Rationale | References |

| Temperature | Store at room temperature or in a refrigerator. | Minimizes thermal degradation and potential hydrolysis. | [1][7] |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | Prevents moisture ingress and potential hydrolysis. | [7] |

| Container | Keep container tightly closed and dry. A corrosive-resistant container is also recommended. | Protects from atmospheric moisture and prevents corrosion due to potential hydrolysis products (trifluoromethanesulfonic acid). | [2][7] |

| Light | Store in a light-resistant container. | Protects from potential photodegradation. | |

| Security | Store in a locked cabinet or other secure location. | Due to its hazardous nature (corrosive). | [7] |

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not widely published, the following general protocols, based on established guidelines for chemical stability testing, can be adapted to assess its stability under various conditions.

General Workflow for Stability Testing

Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for analysis (e.g., 100 µg/mL).

-

Incubate the solutions at a constant temperature (e.g., 25 °C, 40 °C, and 60 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

-

Quench the reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of 2-naphthol.

-

Calculate the degradation rate constant (k) at each pH and temperature.

Thermal Stability Assessment (Solid State)

Objective: To evaluate the effect of temperature on the stability of solid this compound.

Methodology:

-

Place accurately weighed samples of solid this compound in vials.

-

Store the vials at various elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in a controlled temperature oven.

-

At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove a vial from each temperature condition.

-

Allow the sample to cool to room temperature.

-

Dissolve the sample in a suitable solvent and analyze by a stability-indicating HPLC method to determine the purity and the presence of any degradation products.

-

Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can also be employed to determine the decomposition temperature and thermal events.

Photostability Assessment

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

-

Expose solid samples or solutions of this compound to a light source that provides both UV and visible output (as per ICH Q1B guidelines).

-

Simultaneously, protect identical control samples from light (e.g., by wrapping in aluminum foil).

-

Place both the exposed and control samples in a photostability chamber for a specified duration or until a certain light exposure is achieved.

-

After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC method.

-

Compare the chromatograms to identify any degradation products formed due to light exposure.

Conclusion

This compound is a valuable and relatively stable reagent in organic synthesis. Its primary stability concern is hydrolysis, particularly under basic conditions. By adhering to the recommended storage conditions—cool, dry, and under an inert atmosphere—researchers can ensure the integrity and reactivity of this compound. For applications requiring stringent stability, or when developing new synthetic methodologies, conducting forced degradation studies as outlined in this guide will provide a deeper understanding of its behavior and help to mitigate potential degradation.

References

- 1. Lipase-catalyzed hydrolysis of 2-naphtyl esters in biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

Spectroscopic and Synthetic Profile of 2-Naphthyl Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Naphthyl trifluoromethanesulfonate, a versatile reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a valuable resource for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.88 –7.80 | m | 2H | Aromatic H | |

| 7.77 | d | 8.1 | 1H | Aromatic H |

| 7.62 | d | 2.0 | 1H | Aromatic H |

| 7.54 – 7.41 | m | 3H | Aromatic H |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.83 | Aromatic C |

| 134.54 | Aromatic C |

| 130.31 | Aromatic C |

| 129.27 | Aromatic C |

| 128.75 | Aromatic C |

| 127.53 | Aromatic C |

| 127.00 | Aromatic C |

| 126.35 | Aromatic C |

| 125.34 | Aromatic C |

| 120.12 (q, J(C-F) = 320 Hz) | CF₃ |

| 118.81 | Aromatic C |

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1425 | Strong | S=O Stretch |

| 1210 | Strong | S=O Stretch |

| 1140 | Strong | C-F Stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Ion |

| 276.01 | [M]⁺ |

Method: High-Resolution Mass Spectrometry (HRMS-ESI).[1]

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and spectroscopic analysis of aryl triflates.

Synthesis of this compound[2]

A simple and efficient synthesis of aryl triflates can be achieved under biphasic conditions, which avoids the use of amine bases and allows for easy isolation.[2]

Materials:

-

2-Naphthol

-

Toluene

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Phosphate (K₃PO₄) solution (e.g., 30%)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-naphthol in a biphasic mixture of toluene and an aqueous base (e.g., NaOH or K₃PO₄).

-

Cool the mixture in an ice-water bath.

-

Slowly add trifluoromethanesulfonic anhydride to the stirred mixture. The reaction is typically rapid and quantitative.

-

After the reaction is complete (monitored by TLC), dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can often be used directly in subsequent reactions or purified further by column chromatography if necessary.

Spectroscopic Analysis Workflow

The characterization of the synthesized this compound follows a standard workflow to confirm its identity and purity.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Instrumentation:

-

NMR Spectra: Recorded on a 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]

-

IR Spectra: Typically recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Mass Spectra: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) source.[1]

This guide serves as a foundational resource for professionals engaged in synthetic chemistry and drug development, facilitating the effective use and characterization of this compound.

References

An In-depth Technical Guide on the Formation of 2-Naphthyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of 2-Naphthyl trifluoromethanesulfonate, a versatile reagent in organic synthesis. The document details the core reaction mechanism, presents typical experimental protocols, and summarizes key quantitative data. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, facilitating a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Core Synthesis Mechanism: Triflation of 2-Naphthol

The formation of this compound, commonly referred to as 2-Naphthyl triflate, is achieved through the triflation of 2-naphthol. This reaction involves the conversion of the hydroxyl group (-OH) of 2-naphthol into a trifluoromethanesulfonate (-OTf) group, which is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. The overall transformation is a nucleophilic substitution at the sulfur atom of the triflating agent.

The reaction proceeds in two primary steps:

-

Deprotonation of 2-Naphthol: 2-Naphthol, being weakly acidic, is treated with a non-nucleophilic base, typically a tertiary amine like pyridine or triethylamine. The base abstracts the proton from the hydroxyl group, forming the more nucleophilic 2-naphthoxide anion.

-

Nucleophilic Attack: The newly formed 2-naphthoxide anion acts as a nucleophile and attacks the electrophilic sulfur atom of the triflating agent. Common triflating agents include trifluoromethanesulfonic anhydride (Tf₂O) or N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh). This nucleophilic attack results in the displacement of a triflate anion (from Tf₂O) or a triflimide anion (from Tf₂NPh) and the formation of the desired this compound.

The choice of triflating agent can influence the reaction conditions and byproducts. Triflic anhydride is highly reactive, while N-phenylbis(trifluoromethanesulfonimide) is a milder and often more selective reagent.[1]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that optimal conditions may vary depending on the scale and specific laboratory setup.

| Parameter | Value/Condition | Notes |

| Reactants | ||

| 2-Naphthol | 1.0 equivalent | Starting material. |

| Triflic Anhydride (Tf₂O) | 1.1 - 1.5 equivalents | Highly reactive triflating agent. |

| or N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh) | 1.1 - 1.5 equivalents | Milder triflating agent. |

| Base (Pyridine or Triethylamine) | 1.5 - 2.0 equivalents | Acts as a proton scavenger. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous conditions are crucial. |

| Temperature | 0 °C to room temperature | The reaction is often started at a lower temperature. |

| Reaction Time | 1 - 24 hours | Monitored by TLC for completion. |

| Typical Yield | 85% - 98% | Yields can be high under optimized conditions. |

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using either triflic anhydride or N-phenylbis(trifluoromethanesulfonimide).

Protocol 1: Synthesis using Trifluoromethanesulfonic Anhydride (Tf₂O)

Materials:

-

2-Naphthol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.

-

To this mixture, add trifluoromethanesulfonic anhydride (1.2 eq) dropwise via a syringe over 10-15 minutes, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: Synthesis using N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh)

Materials:

-

2-Naphthol

-

N-phenylbis(trifluoromethanesulfonimide) (Tf₂NPh)

-

Triethylamine (TEA, anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2-naphthol (1.0 eq), N-phenylbis(trifluoromethanesulfonimide) (1.2 eq), and anhydrous tetrahydrofuran (THF).

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add anhydrous triethylamine (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate mixture) to yield the final product.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key processes involved in the formation of this compound.

Caption: Reaction mechanism for 2-Naphthyl triflate formation.

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Electrophilicity of 2-Naphthyl Trifluoromethanesulfonate for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl trifluoromethanesulfonate, commonly referred to as 2-naphthyl triflate, is a highly versatile and reactive organic compound extensively utilized in synthetic chemistry.[1] Its significance lies in the exceptional leaving group ability of the trifluoromethanesulfonate (triflate) group, which renders the C2 position of the naphthalene ring highly susceptible to nucleophilic attack and a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the electrophilic nature of 2-naphthyl triflate, with a focus on its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, detailed experimental protocols, and the underlying reaction mechanisms. This information is particularly valuable for professionals in drug discovery and development, where the construction of complex molecular architectures is paramount.

Core Concepts: The Electrophilicity of 2-Naphthyl Triflate

The potent electrophilicity of 2-naphthyl triflate is a direct consequence of the trifluoromethanesulfonate group. The three highly electronegative fluorine atoms inductively withdraw electron density, making the sulfur atom strongly electron-deficient. This, in turn, withdraws electron density from the attached oxygen atom and, consequently, from the C2 carbon of the naphthalene ring. This polarization, combined with the exceptional stability of the triflate anion as a leaving group, makes the C-O bond highly labile and the C2 carbon a strong electrophilic center.

This inherent reactivity allows 2-naphthyl triflate to be a superior substrate in a multitude of transformations where other leaving groups, such as halides, might be less effective.

Key Applications in Cross-Coupling Reactions

2-Naphthyl triflate is a cornerstone substrate in several palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis and drug development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the context of 2-naphthyl triflate, it enables the synthesis of 2-arylnaphthalenes, a common scaffold in biologically active molecules. The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with the 2-naphthyl triflate.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl or vinyl halide/triflate and a terminal alkyne.[2] This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in the production of pharmaceuticals and organic materials. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides or triflates.[4] This reaction has revolutionized the synthesis of anilines and their derivatives, which are prevalent in a vast array of pharmaceutical compounds.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the key cross-coupling reactions of 2-naphthyl triflate. It is important to note that yields are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Suzuki-Miyaura Homocoupling | bis(pinacolato)diboron | PdCl₂(dppf) | KOAc then K₃PO₄ | Dioxane | 80 | - | High | [5] |

| Cross-Coupling with Alkenylsilanol | (E)-alkenylsilanol | Pd(dba)₂ / X-Phos | K₃PO₄ | Dioxane | 80 | 4 | 76 | [6] |

| Buchwald-Hartwig Amination | Piperidine | Pd(dba)₂ / DPPF | NaOt-Bu | Toluene | 100 | 5 | - | [7] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of aryl triflates.

Materials:

-

2-Naphthol

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve 2-naphthol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Suzuki-Miyaura Homocoupling of 2-Naphthyl Triflate[5]

Materials:

-

This compound

-

Bis(pinacolato)diboron

-

PdCl₂(dppf) (dichlorobis(diphenylphosphino)ferrocene)palladium(II))

-

Potassium acetate (KOAc)

-

Potassium phosphate (K₃PO₄)

-

Dioxane, anhydrous

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound (1.0 eq), bis(pinacolato)diboron (0.6 eq), PdCl₂(dppf) (3 mol%), and potassium acetate (1.5 eq).

-

Add anhydrous dioxane and stir the mixture at 80 °C for the formation of the naphthylboronate intermediate.

-

After the initial reaction is complete (monitored by TLC or GC-MS), add a second equivalent of this compound and potassium phosphate (4.0 eq).

-

Continue to stir the reaction mixture at 80 °C until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield the binaphthyl product.

Sonogashira Coupling of 2-Naphthyl Triflate with a Terminal Alkyne

This is a general protocol adapted for 2-naphthyl triflate.[3]

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Base (e.g., triethylamine or diisopropylethylamine, 2-3 eq)

-

Anhydrous solvent (e.g., DMF or THF)

-

Schlenk flask

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the terminal alkyne (1.2 eq), the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the base.

-

Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

-

Stir the reaction at room temperature or heat as required, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of 2-Naphthyl Triflate[7]

Materials:

-

This compound

-

Amine (e.g., piperidine)

-

Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))

-

Ligand (e.g., X-Phos or SPhos)

-

Sodium tert-butoxide (NaOt-Bu)

-

Toluene, anhydrous

-

Schlenk tube

Procedure:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the ligand, and sodium tert-butoxide.

-

Add anhydrous toluene, followed by this compound and the amine.

-

Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a plug of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions and a general experimental workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki-Miyaura homocoupling of naphthyl triflates using bis(pinacolato)diboron: approaches to the biaryl skeleton of crisamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of 2-Naphthyl Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Naphthyl trifluoromethanesulfonate, a member of the aryl triflate family, is a versatile and highly reactive reagent in modern organic synthesis. Its utility stems from the excellent leaving group ability of the trifluoromethanesulfonate (triflate) group, which facilitates a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth analysis of the theoretical underpinnings of this compound's reactivity, focusing on its application in palladium-catalyzed cross-coupling reactions. The content herein is designed to offer researchers and drug development professionals a comprehensive understanding of the reaction mechanisms and controlling factors, thereby enabling more efficient design and optimization of synthetic routes.

Core Reactivity Principles: The Role of the Triflate Group

The high reactivity of this compound in cross-coupling reactions is primarily attributed to the triflate (OTf) group. The triflate anion is an exceptionally good leaving group due to the strong electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting negative charge through inductive effects and resonance. This property makes the C-O bond of the aryl triflate susceptible to cleavage in the presence of a low-valent transition metal catalyst, typically palladium(0).

Theoretical studies, particularly Density Functional Theory (DFT) calculations, on analogous aryl triflates have elucidated the key mechanistic steps governing their reactivity. The initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl triflate to a Pd(0) complex.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a key substrate in several palladium-catalyzed cross-coupling reactions, including the Heck reaction, Suzuki-Miyaura coupling, and various carbonylation reactions. The triflate group's lability allows these reactions to proceed under relatively mild conditions.

The Heck Reaction

The Heck reaction is a powerful method for the arylation of alkenes. With aryl triflates like this compound, the reaction can proceed through two primary mechanistic pathways: a neutral pathway and a cationic pathway. The choice of pathway is often influenced by the ligands on the palladium catalyst and the reaction conditions. Bidentate phosphine ligands, for instance, tend to favor the cationic pathway.

Neutral Pathway:

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the this compound, forming a Pd(II) complex.

-

Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion into the Pd-naphthyl bond.

-

β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the substituted alkene product and a hydrido-palladium complex.

-

Reductive Elimination: The hydrido-palladium complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

Cationic Pathway:

When using triflates as leaving groups, a cationic form of the square planar complex can be formed. The lability of the Pd-OTf bond facilitates this pathway, which can lead to high asymmetric induction when chiral diphosphine ligands are employed.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. This compound is an excellent electrophilic partner in this reaction.

Catalytic Cycle:

-

Oxidative Addition: A Pd(0) catalyst reacts with this compound to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) undergoes transmetalation with the Pd(II) complex, a process often facilitated by a base. This step transfers the organic group from boron to palladium.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst.

DFT studies on similar aryl triflate systems have shown that the oxidative addition step is often turnover-limiting.

Carbonylation Reactions

Palladium-catalyzed carbonylation of aryl triflates provides a direct route to valuable carbonyl compounds such as esters, amides, and carboxylic acids. The mechanism is similar to other cross-coupling reactions but involves the insertion of carbon monoxide into the Pd-C bond.

General Workflow:

Quantitative Theoretical Data

| Reaction Type | Model Substrate | Ligand | Computational Method | Activation Barrier (kcal/mol) |

| Oxidative Addition | Phenyl triflate | PPh₃ | DFT | ~15-20 |

| Oxidative Addition | p-Tolyl triflate | dppe | DFT | ~18-25 |

| Oxidative Addition | Electron-deficient aryl triflate | P(tBu)₃ | DFT | ~12-18 |

Note: The values presented are approximate and can vary depending on the specific computational method, basis set, and solvent model used. "dppe" stands for 1,2-bis(diphenylphosphino)ethane.

Experimental Protocols

The following are generalized experimental protocols for the Heck and Suzuki-Miyaura reactions using an aryl triflate like this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for a Heck Reaction

Materials:

-

This compound (1.0 equiv)

-

Alkene (1.2-1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., PPh₃, 4-10 mol%)

-

Base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate and the phosphine ligand.

-

Add the anhydrous solvent and stir the mixture for a few minutes until the catalyst is dissolved or suspended.

-

Add this compound, the alkene, and the base to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

General Protocol for a Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Organoboron reagent (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., toluene/water, dioxane/water)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the organoboron reagent, the palladium catalyst, and the base.

-

Add the solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and add water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block in organic synthesis, largely due to the exceptional leaving group ability of the triflate moiety. Theoretical studies on analogous systems have provided a solid framework for understanding its reactivity in palladium-catalyzed cross-coupling reactions. The choice of ligands and reaction conditions can be rationally manipulated to control reaction pathways and achieve desired outcomes. This guide has provided a detailed overview of the theoretical principles, key reaction mechanisms, and practical experimental considerations for utilizing this compound in synthetic applications, offering a valuable resource for researchers in the field.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Naphthyl Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-naphthyl trifluoromethanesulfonate as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the formation of carbon-carbon bonds, specifically for the synthesis of 2-aryl- and 2-vinylnaphthalenes, which are important structural motifs in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds through a palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] Aryl triflates, such as this compound (2-naphthyl triflate), are excellent electrophiles for this transformation due to their high reactivity, often comparable to or exceeding that of aryl bromides, and their straightforward preparation from the corresponding phenols.[1] The reactivity order for Suzuki-Miyaura coupling partners is generally Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[1]

The use of 2-naphthyl triflate allows for the introduction of the naphthalene scaffold into a wide range of organic molecules under relatively mild conditions, tolerating a variety of functional groups. This makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients and functional materials.

Reaction Mechanism and Key Concepts

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-oxygen bond of the 2-naphthyl triflate, forming a Pd(II) intermediate. This is often the rate-determining step.[3]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the triflate group. The base activates the boronic acid, facilitating this transfer.

-

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired 2-arylnaphthalene product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, influencing reaction rates, yields, and the suppression of side reactions such as protodeboronation and homocoupling.

Core Signaling Pathway and Experimental Workflow

The logical progression of a Suzuki-Miyaura coupling reaction, from catalyst activation to product formation, can be visualized as a signaling pathway. Similarly, the experimental workflow follows a systematic procedure to ensure reproducibility and optimal results.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. The selection of catalyst, ligand, base, and solvent significantly impacts the outcome of the reaction.

Table 1: Reaction of 2-Naphthyl Triflate with Phenylboronic Acid

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 12 | 85 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 8 | 92 |

| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 10 | 95 |

Table 2: Coupling with Electronically Diverse Arylboronic Acids

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 94 |

| 4-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O | 80 | 88 |

| 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 91 |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 89 |

| 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 87 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a robust starting point for a variety of arylboronic acids.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

-

Add a degassed 4:1 mixture of toluene and water to the flask via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylnaphthalene.

Protocol 2: High-Yielding Procedure with a Buchwald Ligand

This protocol utilizes a more active catalyst system, often leading to higher yields and shorter reaction times, especially for challenging substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ and SPhos to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add this compound, the arylboronic acid, and potassium phosphate to the Schlenk tube.

-

Evacuate and backfill the tube with inert gas three times.

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure 2-arylnaphthalene product.

Troubleshooting and Safety Considerations

-